molecular formula C23H22N2O B3018065 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime CAS No. 861211-04-3

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime

Cat. No.: B3018065
CAS No.: 861211-04-3
M. Wt: 342.442
InChI Key: PXIAPQMCPKOQOG-HKOYGPOVSA-N
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Description

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds similar to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime often focuses on their synthesis and structural characterization. For instance, the synthesis of novel compounds through specific reactions, crystal structure analysis, and theoretical calculations such as DFT (Density Functional Theory) highlight the potential of these compounds in materials science and chemical engineering (Cai et al., 2020). These studies are fundamental in understanding the chemical and physical properties of such compounds, which can lead to the development of new materials or catalysts.

Biological Evaluation

Some related compounds have been evaluated for their biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. This research often involves the synthesis of derivative compounds and subsequent testing on various biological models (Rehman et al., 2022). These studies provide a basis for the development of new pharmaceutical agents or chemical tools for biological research.

Photophysical Studies

Photophysical studies on related compounds, including their photochemical behavior and potential applications in photopolymerizations, have been conducted. Such research can lead to applications in materials science, particularly in the development of new photopolymers or photoresponsive materials (Andrzejewska et al., 1999). Understanding the interaction of light with these compounds opens up possibilities for innovative materials with controlled properties.

Antimicrobial and Antifungal Activities

The synthesis and biological evaluation of derivatives for antimicrobial and antifungal activities have been explored. These compounds, through specific structural modifications, show potential as new antimicrobial agents, offering a pathway for the development of treatments against resistant bacteria and fungi (Pejchal et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with chemicals to minimize risks .

Properties

IUPAC Name

(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-phenylmethoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-18(24-26-17-19-8-3-2-4-9-19)20-12-7-13-23(14-20)25-15-21-10-5-6-11-22(21)16-25/h2-14H,15-17H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIAPQMCPKOQOG-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.